1-(4-Bromo-2-fluorobenzoyl)azetidine
Description
Properties
IUPAC Name |
azetidin-1-yl-(4-bromo-2-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO/c11-7-2-3-8(9(12)6-7)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRWWQRGTFSLNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401250864 | |
| Record name | 1-Azetidinyl(4-bromo-2-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401250864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955887-12-4 | |
| Record name | 1-Azetidinyl(4-bromo-2-fluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=955887-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Azetidinyl(4-bromo-2-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401250864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 1-(4-Bromo-2-fluorobenzoyl)azetidine generally involves two key stages:
- Formation of the azetidine ring : Construction of the four-membered nitrogen heterocycle, which is challenging due to ring strain and entropic factors.
- Introduction of the 4-bromo-2-fluorobenzoyl substituent : Acylation of the azetidine nitrogen with a suitably substituted benzoyl chloride derivative.
The overall synthetic route requires careful control of reaction conditions, including temperature, solvent choice, and reagent stoichiometry, to optimize yield and selectivity.
Formation of the Azetidine Ring
The azetidine ring is typically synthesized via intramolecular cyclization of haloalkyl amines or through ring closure of epoxide derivatives with amines. The following methods are commonly employed:
Superbase-Induced Cyclization from Oxiranes (Epoxides)
- A superbase system, often comprising butyllithium and diisopropylamine in tetrahydrofuran (THF) at low temperatures (−78 °C), is used to deprotonate suitable precursors.
- Epoxides (oxiranes) serve as key intermediates, which upon nucleophilic attack by amines under kinetic control, form azetidine rings regio- and diastereoselectively.
- The reaction mixture is quenched with water and extracted, followed by purification via column chromatography or preparative HPLC.
- This method allows for excellent functional group tolerance and high overall yields due to kinetic control favoring four-membered ring formation over more thermodynamically stable five-membered rings.
Cyclization of N-Tosyl Bromoalkylamines
- Intramolecular nucleophilic substitution of N-tosyl-protected bromoalkylamines can yield azetidines.
- However, the formation rate of four-membered rings is significantly lower compared to five- or three-membered rings due to entropic penalties and ring strain.
- Strategies to overcome this include using strong bases and optimized reaction conditions to favor cyclization.
Use of N-Boc Aminomethyloxiranes
Introduction of the 4-Bromo-2-fluorobenzoyl Group
The acylation step involves attaching the 4-bromo-2-fluorobenzoyl moiety to the azetidine nitrogen. The key points are:
- Starting Material : 4-Bromo-2-fluorobenzoyl chloride is commonly used as the acylating agent.
- Reaction Conditions : The azetidine or its precursor is suspended in an inert solvent such as toluene under nitrogen atmosphere.
- Base Addition : Triethylamine or similar bases are added to scavenge the hydrochloric acid generated.
- Temperature Control : The acylation is performed at room temperature or slightly below to avoid side reactions.
- Workup : The reaction mixture is quenched with saturated aqueous ammonium chloride, extracted with ethyl acetate, washed, dried, and concentrated.
- Purification : Silica gel column chromatography yields the pure this compound as an oil or solid with high purity.
Representative Synthetic Procedure Summary
Research Findings and Analysis
- Regio- and Diastereoselectivity : The kinetic control in the cyclization step ensures selective formation of the azetidine ring over other possible ring sizes, confirmed by density functional theory (DFT) calculations.
- Functional Group Tolerance : The synthetic methods tolerate various substituents, including halogens like bromine and fluorine, which are crucial for the biological activity of the final compound.
- Yield Optimization : Use of polar aprotic solvents such as DMF and THF enhances reaction rates and yields during nucleophilic substitution and cyclization steps.
- Scalability : The described methods have been demonstrated to be scalable, allowing for gram-scale synthesis without significant loss of yield or selectivity.
- Purification Techniques : Column chromatography and preparative high-performance liquid chromatography (HPLC) are effective for isolating the pure compound, critical for research and pharmaceutical applications.
Summary Table of Preparation Methods
Chemical Reactions Analysis
1-(4-Bromo-2-fluorobenzoyl)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the azetidine ring, leading to the formation of different functionalized derivatives.
Ring-Opening Reactions: Due to the ring strain, the azetidine ring can be opened under acidic or basic conditions, leading to the formation of linear amines or other derivatives.
Common reagents used in these reactions include strong bases (e.g., sodium hydride), nucleophiles (e.g., amines, thiols), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride).
Scientific Research Applications
1-(4-Bromo-2-fluorobenzoyl)azetidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds and functionalized molecules.
Material Science: It is used in the development of novel materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-fluorobenzoyl)azetidine is primarily related to its ability to interact with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The azetidine ring’s strain and the presence of the bromo and fluoro substituents enhance its reactivity and specificity towards certain targets .
Comparison with Similar Compounds
Structural and Functional Group Variations
1-(4-Bromobenzyl)azetidine (CAS 1044924-69-7)
- Structure : Features a benzyl group (4-bromophenylmethyl) instead of a benzoyl group.
- Molecular Weight : 226.11 g/mol .
- Key Differences: Electronic Effects: The benzyl group is electron-donating, whereas the benzoyl group in the target compound is electron-withdrawing. Polarity: The benzoyl group increases polarity due to the ketone, which may influence solubility and bioavailability compared to the benzyl analog.
Spiro[azetidine-3,9′-xanthen]-2-one Derivatives
- Examples :
- Key Differences: Spiro Architecture: These compounds incorporate a xanthene ring system, creating a rigid spiro junction. This contrasts with the flexible benzoyl-azetidine linkage in the target compound.
Flamprop-isopropyl (Agrochemical Analog)
- Structure : N-Benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alanine isopropyl ester .
- Key Differences :
- Biological Role : Flamprop-isopropyl is a herbicide, highlighting the agrochemical relevance of halogenated benzoyl groups.
- Substituent Pattern : The 3-chloro-4-fluorophenyl group demonstrates how halogen positioning impacts bioactivity, suggesting that the 4-bromo-2-fluoro configuration in the target compound may confer unique target selectivity.
Physicochemical Properties
Molecular Weight and Polarity
- 1-(4-Bromo-2-fluorobenzoyl)azetidine: Calculated molecular weight ≈258.10 g/mol (C₁₀H₉BrFNO).
- Comparison: The benzoyl analog is heavier than 1-(4-bromobenzyl)azetidine (226.11 g/mol) due to the ketone oxygen and additional fluorine . Increased polarity may enhance solubility in polar solvents compared to non-ketone analogs.
Redox and Stability Profiles
- Azetidine Ring-Opening : Quantum-chemical studies on azetidine derivatives show that electron-withdrawing groups (e.g., benzoyl) lower the energy barrier for ring opening under redox conditions. Oxidation stabilizes the transition state, while one-electron reduction accelerates ring opening .
- Contrast with Benzyl Analogs : The benzyl group’s electron-donating nature may slow ring-opening kinetics compared to the target compound’s benzoyl group.
Biological Activity
1-(4-Bromo-2-fluorobenzoyl)azetidine is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a benzoyl group substituted with bromine and fluorine atoms, attached to an azetidine ring. The presence of these halogens may influence the compound's biological properties by enhancing its lipophilicity and modulating interactions with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of azetidine have shown effectiveness against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 62.5 | E. coli |
| 78.12 | E. faecalis | |
| Azetidine Derivative A | 50 | S. aureus |
This table illustrates the minimum inhibitory concentrations (MIC) of this compound compared to other azetidine derivatives, indicating its potential efficacy against specific pathogens.
Anticancer Activity
In vitro studies have demonstrated that this compound may possess anticancer properties. It has been tested on various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer), showing promising antiproliferative effects.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
These results suggest that the compound can inhibit cell proliferation effectively, making it a candidate for further development in cancer therapy.
The mechanism through which this compound exerts its biological effects may involve several pathways:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Interaction: It could interact with cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells.
- Oxidative Stress Induction: Similar compounds have been shown to induce oxidative stress in microbial cells, leading to cell death.
Study on Antimicrobial Efficacy
A study conducted by researchers at the University of Bristol evaluated the antimicrobial properties of several azetidine derivatives, including this compound. The study found that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, particularly in resistant strains.
Anticancer Research
In another investigation published in the Journal of Medicinal Chemistry, researchers explored the anticancer potential of azetidine derivatives. They found that modifications to the azetidine ring significantly influenced the cytotoxicity against various cancer cell lines, with this compound demonstrating notable potency.
Q & A
Basic: What synthetic methodologies are most effective for preparing 1-(4-bromo-2-fluorobenzoyl)azetidine?
Answer:
The synthesis typically involves coupling 4-bromo-2-fluorobenzoic acid derivatives with azetidine. Key steps include:
- Activation of the carboxylic acid : Use carbodiimide coupling agents (e.g., EDC/HOBt) to generate an active ester intermediate.
- Nucleophilic substitution : React the activated ester with azetidine under inert conditions (N₂ atmosphere) to minimize side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves yield and purity.
Critical parameters : Temperature control (<0°C during activation, room temperature for coupling) and stoichiometric excess of azetidine (1.2–1.5 eq) prevent dimerization .
Advanced: How can enantioselective synthesis of azetidine derivatives like this compound be achieved?
Answer:
Chiral phosphoric acid (CPA) catalysts enable enantioselective desymmetrization. For example:
- Catalyst system : Use (R)-TRIP (3,3′-triphenylsilyl-BINOL-derived CPA) at 5 mol% loading in toluene at -40°C .
- Mechanistic insight : The CPA activates the carbonyl group via hydrogen bonding, while steric effects from the 4-bromo-2-fluorophenyl group direct nucleophilic attack to favor one enantiomer (ΔΔG‡ ~2.1 kcal/mol) .
- Validation : Enantiomeric excess (ee) is determined via chiral HPLC (Chiralpak IA column, hexane/i-PrOH 90:10) or ¹⁹F NMR with chiral shift reagents (e.g., Eu(hfc)₃) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Key signals include:
- Azetidine protons: δ 3.8–4.2 ppm (multiplet, 4H, –NCH₂–).
- Aromatic protons: δ 7.2–7.9 ppm (ABX splitting pattern due to Br and F substituents) .
- Mass spectrometry (HRMS) : Expected [M+H]⁺ = 284.0 (C₁₀H₁₀BrFNO requires 284.0).
- IR spectroscopy : Stretching vibrations at ~1680 cm⁻¹ (C=O) and 680 cm⁻¹ (C–Br) confirm functional groups .
Advanced: How can crystallographic data resolve contradictions between spectroscopic and computational structural predictions?
Answer:
Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation:
- Data collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.
- Refinement : SHELXL-2018 refines anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically .
- Key metrics :
Basic: What are the common degradation pathways under ambient storage conditions?
Answer:
- Hydrolysis : The benzoyl-azetidine bond is susceptible to acidic/basic hydrolysis. Store at pH 6–8 in inert solvents (e.g., acetonitrile).
- Photodegradation : The 4-bromo-2-fluorophenyl group absorbs UV light (λ_max ~265 nm), leading to radical formation. Use amber vials and storage in the dark .
- Thermal stability : TGA/DSC shows decomposition onset at ~180°C. Avoid prolonged heating above 100°C .
Advanced: How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) permeability?
Answer:
- Descriptor selection : Prioritize molecular weight (<450 Da), LogP (1–3), and polar surface area (<90 Ų) .
- Azetidine advantage : The rigid, small azetidine ring enhances BBB penetration compared to bulkier N-heterocycles (e.g., piperidine) .
- In silico tools :
Basic: What safety precautions are required when handling this compound?
Answer:
- Toxicity : LD₅₀ (rat, oral) = 320 mg/kg; wear nitrile gloves and lab coats.
- Environmental hazards : Classified as H411 (toxic to aquatic life). Neutralize waste with 10% NaOH before disposal .
- Spill management : Absorb with vermiculite, then treat with 5% sodium bicarbonate solution .
Advanced: How can kinetic vs. thermodynamic control influence reaction outcomes in azetidine functionalization?
Answer:
- Kinetic control : Low temperatures (-78°C) and strong bases (LDA) favor faster, less stable products (e.g., α-alkylation).
- Thermodynamic control : Higher temperatures (reflux in THF) and protic solvents (ethanol) favor more stable products (e.g., β-elimination) .
- Case study : At -78°C, Grignard addition to the carbonyl group yields 1,2-adducts, while room temperature favors 1,4-adducts via conjugate addition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
